N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
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Description
N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a cyclic amide that contains a benzothiazole group and a pyridine group, which are known to exhibit various biological activities.
Scientific Research Applications
Kinase Inhibition and Anticancer Activity
One significant application of N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide derivatives is their role as kinase inhibitors, specifically targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition is key in the development of treatments for various cancers. For example, the study by Borzilleri et al. (2006) highlights the potency and selectivity of these compounds in inhibiting VEGFR-2 kinase activity, demonstrating their potential in treating lung and colon carcinoma (Borzilleri et al., 2006).
Synthetic Methods and Heterocyclic Compounds
Another important aspect of research on these compounds is the development of new synthetic methods. Mariappan et al. (2016) discuss a regioselective oxidative C–H functionalization method for synthesizing biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, highlighting a metal-free approach with a broad scope of substrates (Mariappan et al., 2016). Deau et al. (2014) report the synthesis of novel N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazole derivatives inspired by marine topsentines and nortopsentines, showing advancements in the field of heterocyclic chemistry (Deau et al., 2014).
Antimicrobial and Insecticidal Properties
Research also explores the antimicrobial and insecticidal properties of these compounds. For instance, Patel et al. (2015) synthesized derivatives with antimicrobial activities against various bacteria and fungi (Patel & Patel, 2015). Soliman et al. (2020) investigated the insecticidal potential of sulfonamide thiazole derivatives against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-17(14-6-3-7-14)21(12-13-5-4-10-19-11-13)18-20-15-8-1-2-9-16(15)23-18/h1-2,4-5,8-11,14H,3,6-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSXDQXPSSEUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide |
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